

2,4-Dichloro-5-thiazolecarboxylic acid mechanism of action in biological systems

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Compound of Interest

Compound Name: 2,4-Dichloro-5-thiazolecarboxylic acid

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An In-Depth Technical Guide on the Potential Mechanisms of Action of **2,4-Dichloro-5-thiazolecarboxylic Acid** in Biological Systems

Introduction

2,4-Dichloro-5-thiazolecarboxylic acid is an organic synthesis intermediate utilized in the creation of various thiazole compounds within the pharmaceutical and pesticide industries.^[1] The thiazole ring is a core structure in numerous synthetic compounds with a wide array of pharmacological activities, including antibacterial, antifungal, antiviral, antitumor, and anti-inflammatory effects.^{[2][3][4]} While **2,4-Dichloro-5-thiazolecarboxylic acid** itself is recognized for its broad biological activities such as antibacterial, antifungal, anti-inflammatory, and antitumor properties, detailed studies on its specific molecular mechanism of action are not extensively documented in publicly available literature.^[1] This guide synthesizes the known biological activities and mechanisms of action of structurally related thiazole derivatives to provide a comprehensive overview of the potential pathways through which **2,4-Dichloro-5-thiazolecarboxylic acid** may exert its effects. This information is intended to serve as a foundational resource for researchers and professionals in drug development.

Potential Mechanisms of Action Based on Thiazole Derivatives

The biological effects of thiazole-containing compounds are diverse and appear to be mediated through multiple mechanisms. The following sections detail the observed activities of various thiazole derivatives, which may suggest potential mechanisms for **2,4-Dichloro-5-thiazolecarboxylic acid**.

Antiproliferative and Antitumor Activity

Thiazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms:

- **Enzyme Inhibition:** Certain thiazole-based compounds have been identified as inhibitors of key enzymes involved in cancer progression. For instance, some derivatives exhibit inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), crucial mediators of angiogenesis and tumor growth.[3] Molecular docking studies have also suggested that thiazole-chalcone hybrids may target enzymes like Isocitrate Lyase and Topoisomerase IIa ATPase, which are vital for the metabolism and DNA replication of cancer cells, respectively.[5]
- **Cell Cycle Arrest:** Substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrazole-5-carboxylic acid derivatives have been shown to induce cell cycle arrest at the G0/G1 phase in a range of tumor cell lines.[6]
- **Inhibition of DNA Synthesis and Cell Motility:** Some aminothiadiaazole derivatives have been observed to inhibit the proliferation of tumor cells by decreasing DNA synthesis and reducing cell motility.[7]

Antimicrobial Activity

The thiazole scaffold is present in several antimicrobial agents. One of the key mechanisms in bacteria is the inhibition of essential enzymes.

- **Metallo- β -lactamase Inhibition:** Certain 2-substituted 4,5-dihydrothiazole-4-carboxylic acids have been identified as novel inhibitors of metallo- β -lactamases (MBLs).[8][9] These enzymes are responsible for bacterial resistance to β -lactam antibiotics.[8][9] By inhibiting MBLs, these thiazole derivatives can potentially restore the efficacy of β -lactam antibiotics.

Modulation of Cellular Metabolism

Thiazole-containing compounds can also influence cellular metabolic pathways.

- Glutathione (GSH) Metabolism: L-2-oxothiazolidine-4-carboxylate (OTZ), a thiazolidine derivative, has been shown to decrease cellular GSH levels by being metabolized by 5-oxo-L-prolinase. This leads to a limitation of glutamate, a crucial substrate for GSH synthesis, thereby sensitizing cancer cells to alkylating agents.^[10]

Quantitative Data on Thiazole Derivatives

The following table summarizes the inhibitory concentrations (IC₅₀) and growth inhibition (GI₅₀) values for various thiazole derivatives against different biological targets.

Compound Class	Target	Cell Line/Enzyme	Activity (IC50/GI50)	Reference
Thiazole-based derivatives	VEGFR-2	-	2.90 - 5.20 μ M	[3]
Coumarin-based thiazole derivative (11f)	EGFR	A-549 (Lung Cancer)	25 nM	[3]
Coumarin-based thiazole derivative (11f)	EGFR	MCF-7 (Breast Cancer)	29 nM	[3]
2-Arylthiazolidine-4-carboxylic acid amide (1b)	Melanoma	Multiple Lines	0.13 - 1.48 μ M	[11]
2-Arylthiazolidine-4-carboxylic acid amide (1b)	Prostate Cancer	Multiple Lines	0.17 - 0.27 μ M	[11]
2-amino-thiazole-5-carboxylic acid phenylamide (6d)	Leukemia	K563	Comparable to Dasatinib	[12]
2-amino-thiazole-5-carboxylic acid phenylamide (6d)	Breast Cancer	MCF-7	20.2 μ M	[12]
2-amino-thiazole-5-carboxylic acid phenylamide (6d)	Colon Cancer	HT-29	21.6 μ M	[12]
2-substituted 4,5-dihydrothiazole-4-carboxylic acid	Metallo- β -lactamase	IMP-1	34.7 μ M	[9]

Experimental Protocols

The following are descriptions of methodologies used in the cited studies to evaluate the biological activity of thiazole derivatives.

Antiproliferative Activity Assay (MTT Assay)

The antiproliferative activity of aminothiadiaazole derivatives in various tumor cell lines was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. [7] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, providing a measure of cell viability.

DNA Synthesis Level Determination (BrdU ELISA Test)

The level of DNA synthesis was determined using a BrdU (5-bromo-2'-deoxyuridine) ELISA test. [7] This assay is based on the incorporation of the pyrimidine analog BrdU into the DNA of proliferating cells. After cell lysis and DNA denaturation, a specific antibody against BrdU is used to detect the incorporated BrdU, which is then quantified using an enzyme-linked immunosorbent assay.

Tumor Cell Motility Assessment (Wound Assay Model)

A wound assay model was employed to assess tumor cell motility. [7] In this method, a "wound" or scratch is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound over time is monitored and quantified, providing an indication of cell motility.

Enzyme Inhibition Assays (VEGFR-2 and EGFR)

The inhibitory activity of thiazole derivatives against VEGFR-2 and EGFR was evaluated using enzyme inhibition assays. [3] These assays typically involve incubating the purified enzyme with the test compound and a substrate. The enzymatic activity is then measured, often through a colorimetric or fluorometric method, to determine the extent of inhibition by the compound.

Metallo- β -lactamase (MBL) Inhibition Assay

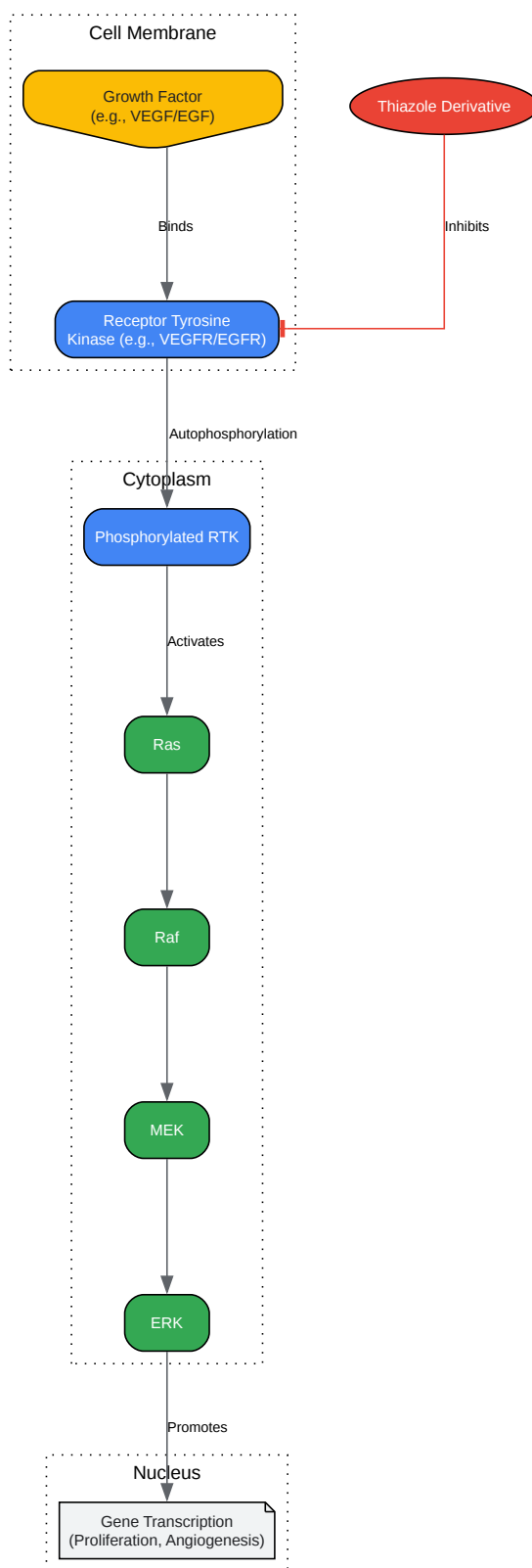
The inhibitory activity against MBLs, such as IMP-1, was determined by measuring the hydrolysis of a chromogenic substrate (e.g., CENTA) by the enzyme in the presence and

absence of the inhibitor.^[9] The rate of substrate hydrolysis is monitored spectrophotometrically to calculate the inhibitory concentration.

Visualizations

Proposed Signaling Pathway Inhibition

The following diagram illustrates a potential mechanism of action for a thiazole derivative as an inhibitor of a receptor tyrosine kinase (RTK) signaling pathway, such as the one mediated by VEGFR or EGFR, which is a common target for anticancer agents.

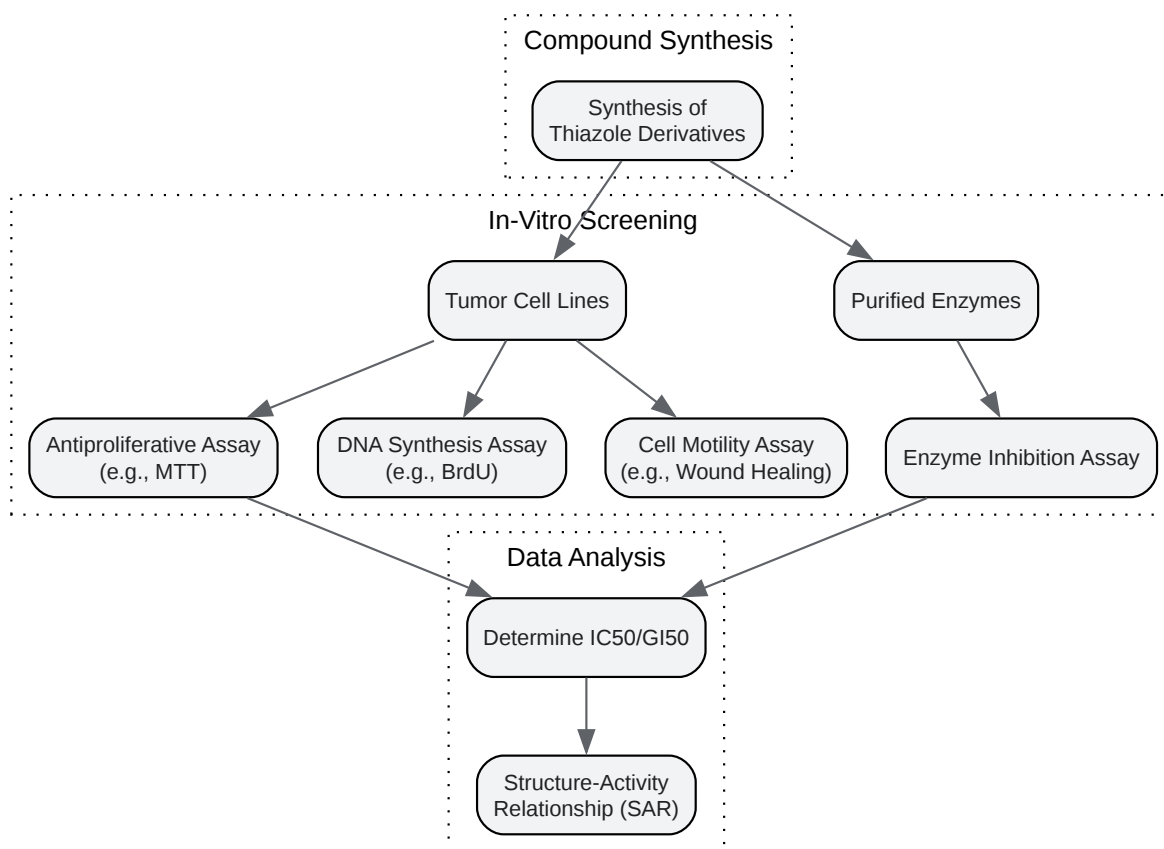


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Caption: Potential inhibition of an RTK signaling pathway by a thiazole derivative.

Experimental Workflow for Activity Screening

The following diagram outlines a general workflow for screening thiazole compounds for biological activity, from synthesis to in-vitro assays.



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Caption: General workflow for screening the biological activity of thiazole derivatives.

Conclusion

While the specific molecular mechanism of action for **2,4-Dichloro-5-thiazolecarboxylic acid** remains to be fully elucidated, the extensive research on related thiazole derivatives provides a strong foundation for postulating its potential biological activities. The evidence points towards

mechanisms involving the inhibition of key enzymes in cancer and microbial pathogenesis, interference with cell cycle progression and DNA synthesis, and modulation of cellular metabolic pathways. The data and experimental protocols summarized in this guide offer a valuable starting point for researchers aiming to investigate the therapeutic potential of **2,4-Dichloro-5-thiazolecarboxylic acid** and its derivatives. Further studies are warranted to delineate its precise molecular targets and pathways to facilitate its development as a potential therapeutic agent.

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